molecular formula C15H9ClN4O5 B2480544 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate CAS No. 851862-94-7

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate

Cat. No.: B2480544
CAS No.: 851862-94-7
M. Wt: 360.71
InChI Key: HXJIVHICMOPWTI-UHFFFAOYSA-N
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Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate is a useful research compound. Its molecular formula is C15H9ClN4O5 and its molecular weight is 360.71. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Solubility Studies

Studies on solubility and molecular interactions are fundamental in understanding the behavior of chemical compounds, such as (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate, in various solvents. Research has focused on deriving Abraham model correlations for predicting molar solubility ratios, gas-to-liquid partition coefficients, and water-to-liquid partition coefficients of organic solutes dissolved in specific solvents. These models help in understanding the solubility behavior of complex compounds in solvents like tributyl phosphate, providing essential insights for applications in pharmaceuticals and chemical engineering (Brumfield et al., 2015).

Synthesis and Antimicrobial Activity

The synthesis of novel compounds with antimicrobial properties is a significant area of research. For instance, new 2-(4-nitrobenzothiazol-2′-ylamino)-4-(2-chloro-4-trifluoromethylanilino)-6-(substituted thioureido)-1,3,5-triazines have been prepared and evaluated for their antimicrobial activity. Such studies contribute to the development of new drugs and materials with potential applications in fighting infections and diseases (Sareen et al., 2007).

Advanced Materials and Extraction Techniques

Research into new materials for selective extraction processes is crucial for applications ranging from waste treatment to the pharmaceutical industry. Studies on new hydrophobic, tridentate nitrogen heterocyclic reagents demonstrate the potential for enhanced separations of specific metals from mixtures, which is vital for recycling and purification processes (Hudson et al., 2006).

Corrosion Inhibition

The development of corrosion inhibitors is essential for protecting metals in aggressive environments. Novel heterocyclic compounds based on specific molecular structures have shown potential as efficient corrosion inhibitors for mild steel in hydrochloric acid. Such research is invaluable for the chemical industry, where corrosion resistance is critical (Rbaa et al., 2019).

Crystal Structure Analysis

The analysis of crystal structures provides insights into the molecular arrangement and potential applications of compounds in materials science. Research on the crystal structure of specific carboxamides synthesized from diflunisal, an anti-inflammatory drug, offers information on intermolecular interactions and stability, which are crucial for developing new pharmaceutical formulations (Zhong et al., 2010).

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-chloro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O5/c16-11-6-5-9(7-13(11)20(23)24)15(22)25-8-19-14(21)10-3-1-2-4-12(10)17-18-19/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJIVHICMOPWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.